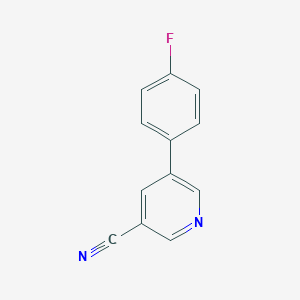

5-(4-Fluorophenyl)pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Fluorophenyl)pyridine-3-carbonitrile (5-FPPC) is a heterocyclic compound that has been widely studied in recent years due to its potential applications in various areas of scientific research. 5-FPPC is an aromatic compound containing a nitrogen atom and a carbonitrile group. It is a colorless solid with a melting point of 77–78 °C. This compound has been used in synthesis of various organic compounds, as well as in the development of new materials. In addition, 5-FPPC has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

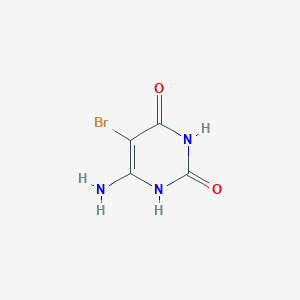

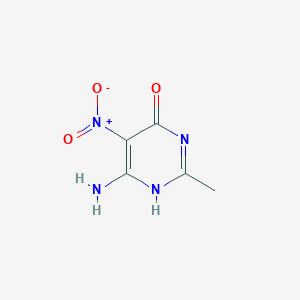

Photophysical Property Studies

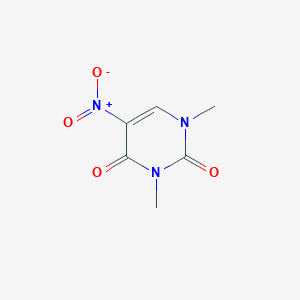

This compound has been studied for its photophysical properties, such as in the context of excited state lactim to lactam type tautomerization reactions . These studies are important for understanding the behavior of molecules under light and have implications in fields like photochemistry and photobiology .

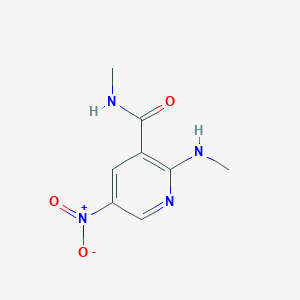

Therapeutic Activity Research

Nicotinonitriles and their derivatives, including 5-(4-Fluorophenyl)nicotinonitrile, have been reported to possess a wide range of therapeutic activities. Research in this area explores their potential use in developing new medications .

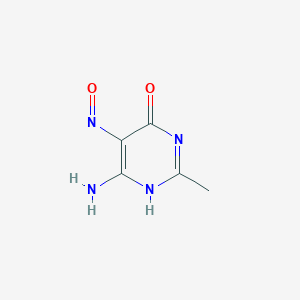

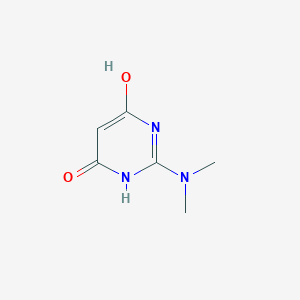

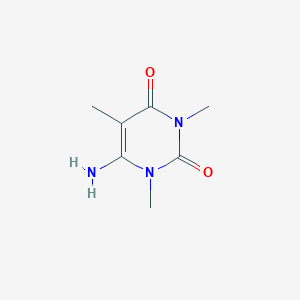

Tautomerism Studies

The compound has been used to study lactim-lactam tautomerism , which is favored over enol-keto tautomerism. This research has significant implications in organic chemistry and drug design due to the importance of tautomeric forms in biological systems .

Potassium-Competitive Acid Blocker Development

In pharmaceutical chemistry, derivatives of this compound have been synthesized in pursuit of developing novel and potent potassium-competitive acid blockers (P-CABs), which are used to treat conditions like acid reflux .

Ligand Binding Studies

The compound has been utilized in ligand binding studies, such as validating docking protocols through redocking with native ligands like tamoxifen. This is crucial for drug discovery and understanding molecular interactions .

Synthesis Material

It serves as a synthesis material for creating other chemical compounds, such as 5-(4-Fluorophenyl)pyridine-3-carboxylic acid , which has its own set of applications and is used in various chemical syntheses .

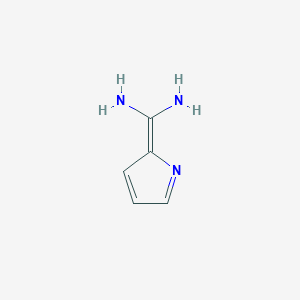

Three-Component Chemical Reactions

The compound is involved in three-component chemical reactions, such as the Dimroth reaction, which is used to synthesize novel nicotinonitrile derivatives with potential applications across various fields .

ESIPT Reaction Applications

It plays a role in excited-state intramolecular proton transfer (ESIPT) reactions, which have a wide scope of important applications across an extensive arena of research due to their unique photophysical properties .

Springer - Excited State Lactim to Lactam Type Tautomerization Reaction Academia - A Review on The Chemistry of Nicotinonitriles and Their applications Academia - Lactim–lactam tautomerism is favoured over enol–keto ACS Publications - Discovery of a Novel Pyrrole Derivative MDPI - 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [Sigma-Aldrich - 5-(4-Fluorophenyl)pyridine-3-carboxylic acid](https://www.sigmaaldr

Mecanismo De Acción

Target of Action

It’s known that many drugs containing nicotinonitrile derivatives, such as bosutinib, milrinone, neratinib, and olprinone, have a wide range of therapeutic activities . These drugs bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that nicotinonitrile derivatives can interact with their targets and cause changes that result in various biological activities

Biochemical Pathways

It’s known that nicotinonitrile derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways can lead to diverse biological and clinical applications .

Pharmacokinetics

It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, suggesting that they may be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .

Result of Action

It’s known that nicotinonitrile derivatives can have diverse biological activities and therapeutic possibilities

Action Environment

It’s known that the environment can influence the action of drugs, including their absorption, distribution, metabolism, and excretion .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHFEKRFDPUAMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622900 |

Source

|

| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)nicotinonitrile | |

CAS RN |

154237-18-0 |

Source

|

| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

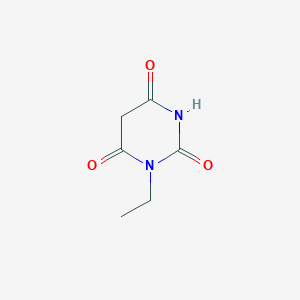

![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)